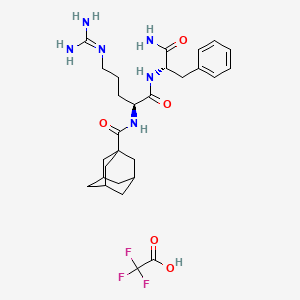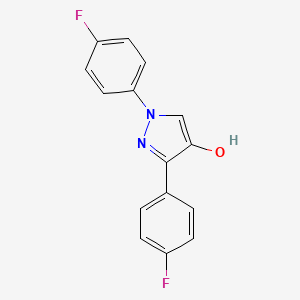
5-(Hydroxymethyl)-2-(3-pyridyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hidroximetil)-2-(3-piridil)imidazol es un compuesto que pertenece a la clase de derivados de imidazol. Los imidazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones no adyacentes. Este compuesto particular presenta un grupo hidroximetil y un grupo piridil unidos al anillo de imidazol, lo que le confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(Hidroximetil)-2-(3-piridil)imidazol típicamente implica los siguientes pasos:
Materiales de Partida: La síntesis comienza con los derivados de piridina e imidazol apropiados.
Condiciones de Reacción: La reacción generalmente se lleva a cabo bajo condiciones controladas de temperatura y presión, a menudo en presencia de un catalizador para facilitar la formación del producto deseado.
Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto puro.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-(Hidroximetil)-2-(3-piridil)imidazol puede implicar reacciones a gran escala utilizando reactores automatizados. El proceso se optimiza para el rendimiento y la pureza, con un monitoreo continuo y control de calidad para garantizar la consistencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(Hidroximetil)-2-(3-piridil)imidazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil puede oxidarse para formar un aldehído o un ácido carboxílico.
Reducción: El compuesto puede reducirse para formar diferentes derivados con grupos funcionales alterados.
Sustitución: El grupo piridil puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Se emplean reactivos como los halógenos (Cl2, Br2) o los nucleófilos (NH3, OH-) en condiciones específicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroximetil puede producir un aldehído o un ácido carboxílico, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo piridil.
Aplicaciones Científicas De Investigación
5-(Hidroximetil)-2-(3-piridil)imidazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 5-(Hidroximetil)-2-(3-piridil)imidazol implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
2-(3-Piridil)imidazol: Carece del grupo hidroximetil, lo que resulta en diferentes propiedades químicas y biológicas.
5-Metil-2-(3-piridil)imidazol: Presenta un grupo metil en lugar de un grupo hidroximetil, lo que afecta su reactividad y aplicaciones.
5-(Hidroximetil)imidazol: No tiene el grupo piridil, lo que lleva a características distintas.
Unicidad
5-(Hidroximetil)-2-(3-piridil)imidazol es único debido a la presencia de ambos grupos hidroximetil y piridil, que confieren reactividad química específica y potenciales actividades biológicas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
(2-pyridin-3-yl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-6-8-5-11-9(12-8)7-2-1-3-10-4-7/h1-5,13H,6H2,(H,11,12) |
Clave InChI |
ZQUHCDVHEIWISM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)



![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)







![Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12044297.png)
